molecular formula C9H7N3S B6185939 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile CAS No. 2091966-90-2

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B6185939
CAS No.: 2091966-90-2
M. Wt: 189.24 g/mol
InChI Key: VFBJAARTBSJOHQ-UHFFFAOYSA-N
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Description

“2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, “Benzothiazole-2-acetonitrile” is produced by the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by X-ray single crystal diffraction analysis . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. For instance, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3 H pyrazol-3-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity .

Mechanism of Action

The mechanism of action of benzothiazole derivatives is diverse and depends on their chemical structure. For instance, a small molecule, AS601245 (1,3-benzothiazol-2-yl (2- { [2- (3-pyridinyl) ethyl] amino}-4 pyrimidinyl) acetonitrile), has been shown to inhibit the JNK signaling pathway, promoting cell survival after cerebral ischemia .

Future Directions

Benzothiazole derivatives have shown potential in various fields, including medicinal chemistry. Future research could focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs . Additionally, green chemistry approaches for the synthesis of benzothiazole compounds are also being explored .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile involves the reaction of 2-chloroacetonitrile with 5-amino-1,3-benzothiazole in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroacetonitrile", "5-amino-1,3-benzothiazole", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloroacetonitrile in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 5-amino-1,3-benzothiazole to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization." ] }

CAS No.

2091966-90-2

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2-(5-amino-1,3-benzothiazol-2-yl)acetonitrile

InChI

InChI=1S/C9H7N3S/c10-4-3-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3,11H2

InChI Key

VFBJAARTBSJOHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)CC#N

Purity

95

Origin of Product

United States

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